molecular formula C9H8N2O3 B3364919 4-Amino-benzooxazole-2-carboxylic acid methyl ester CAS No. 1187930-27-3

4-Amino-benzooxazole-2-carboxylic acid methyl ester

Cat. No.: B3364919
CAS No.: 1187930-27-3
M. Wt: 192.17 g/mol
InChI Key: KODJCWKZCJPUDY-UHFFFAOYSA-N
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Description

4-Amino-benzooxazole-2-carboxylic acid methyl ester is a chemical compound with the molecular formula C9H8N2O3. It is a derivative of benzooxazole, featuring an amino group at the 4-position and a carboxylic acid methyl ester group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-benzooxazole-2-carboxylic acid methyl ester typically involves the reaction of 2-aminophenol with methyl chloroformate under basic conditions to form the benzooxazole ring. The amino group is introduced through a subsequent reaction with ammonia or an amine derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid methyl ester group to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-benzooxazole-2-carboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-benzooxazole-2-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzooxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Amino-benzooxazole-2-carboxylic acid methyl ester is unique due to the presence of both the amino group and the carboxylic acid methyl ester group.

Properties

IUPAC Name

methyl 4-amino-1,3-benzoxazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-9(12)8-11-7-5(10)3-2-4-6(7)14-8/h2-4H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODJCWKZCJPUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=CC=C2O1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801278393
Record name Methyl 4-amino-2-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-27-3
Record name Methyl 4-amino-2-benzoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-2-benzoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801278393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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